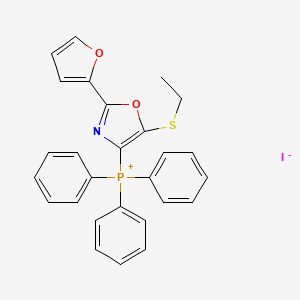![molecular formula C11H9ClFI B2417997 1-(4-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287298-02-4](/img/structure/B2417997.png)
1-(4-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3-fluorophenyl)-3-iodobicyclo[111]pentane is a compound belonging to the bicyclo[111]pentane family These compounds are known for their unique three-dimensional structures, which make them valuable in various fields such as drug discovery and materials science
Preparation Methods
The synthesis of 1-(4-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical or nucleophilic addition across a [1.1.1]propellane intermediate . The process can be summarized as follows:
Synthesis of [1.1.1]propellane: This is achieved through carbene insertion into the central bond of bicyclo[1.1.0]butane.
Functionalization: The [1.1.1]propellane is then subjected to radical or nucleophilic addition reactions to introduce the desired substituents, such as the 4-chloro-3-fluorophenyl and iodine groups.
Industrial production methods often involve continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Chemical Reactions Analysis
1-(4-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form various derivatives.
Radical Reactions: The bicyclo[1.1.1]pentane core is known to participate in radical reactions, which can be used to introduce new functional groups.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Drug Discovery: The bicyclo[1.1.1]pentane core is a valuable bioisostere for para-substituted benzene rings, making it useful in the design of new drug candidates.
Materials Science: The unique three-dimensional structure of the compound makes it suitable for use in materials science applications, such as molecular rods and supramolecular linker units.
Chemical Biology: The compound can be used as a probe to study various biological processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can mimic the geometry and substituent exit vectors of benzene rings, allowing it to interact with biological targets in a similar manner . The presence of halogen atoms can further modulate its interactions with proteins and other biomolecules.
Comparison with Similar Compounds
1-(4-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1,3-Disubstituted Bicyclo[1.1.1]pentanes: These compounds also feature the bicyclo[1.1.1]pentane core but with different substituents.
Cubanes: Another class of rigid small ring hydrocarbons with unique substituent exit vectors.
Higher Bicycloalkanes: Compounds with larger bicyclic structures that share some chemical properties with bicyclo[1.1.1]pentanes.
The uniqueness of this compound lies in its specific combination of halogen atoms and the bicyclo[1.1.1]pentane core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFI/c12-8-2-1-7(3-9(8)13)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRPEJVAKONGLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=CC(=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2417915.png)
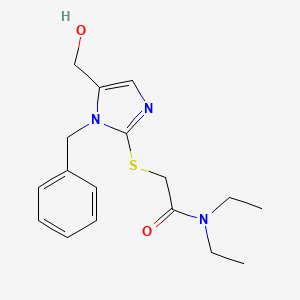
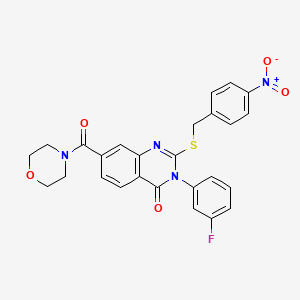
![4-[3-(2,4-Dimethylphenoxy)-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2417922.png)
![(E)-4-methyl-N-(3-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2417923.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzofuran-2-carboxamide](/img/structure/B2417924.png)
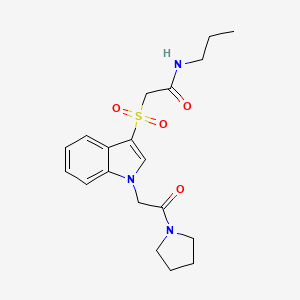
![4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2417926.png)
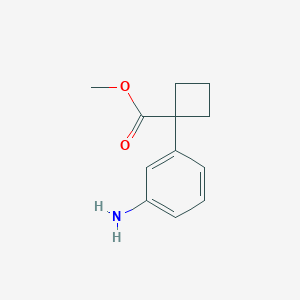
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2417929.png)

![N-cyclohexyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2417931.png)
![2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine hydrochloride](/img/structure/B2417935.png)
